4-bromo-N-(3,5-dimethylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-bromo-N-(3,5-dimethylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom at the 4th position, a 3,5-dimethylphenyl group attached to the nitrogen atom, and an ethyl group at the 1st position of the pyrazole ring The carboxamide group is located at the 5th position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3,5-dimethylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials could be ethyl acetoacetate and hydrazine hydrate, which react under reflux conditions to form 1-ethyl-1H-pyrazole-5-carboxylic acid.
Bromination: The bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. This step introduces the bromine atom at the 4th position of the pyrazole ring.
Amidation: The final step involves the reaction of the brominated pyrazole with 3,5-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination and amidation steps, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3,5-dimethylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyrazole ring or the carboxamide group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, particularly at the bromine site.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide, primary amines, or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate.
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Coupling: Formation of biaryl or aryl-alkene derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes or as a ligand in biochemical assays.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3,5-dimethylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide would depend on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide: Similar structure but lacks the ethyl group at the 1st position.
4-chloro-N-(3,5-dimethylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide: Similar structure but with a chlorine atom instead of bromine.
4-bromo-N-(3,5-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide: Similar structure but with the carboxamide group at the 3rd position instead of the 5th.
Uniqueness
4-bromo-N-(3,5-dimethylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is unique due to the specific combination of substituents on the pyrazole ring, which can confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution or coupling reactions, while the 3,5-dimethylphenyl group can enhance the compound’s stability and binding affinity in biological systems.
Properties
IUPAC Name |
4-bromo-N-(3,5-dimethylphenyl)-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-4-18-13(12(15)8-16-18)14(19)17-11-6-9(2)5-10(3)7-11/h5-8H,4H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSUDYRPZILJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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